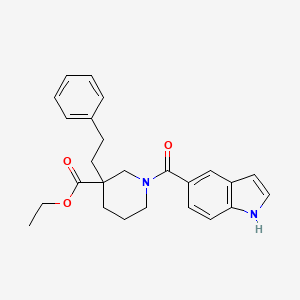
ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate, also known as URB597, is a synthetic compound that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, a neurotransmitter that plays a role in pain regulation, appetite, and mood. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, which can have potential therapeutic benefits.
Mécanisme D'action
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate works by selectively inhibiting FAAH, which leads to increased levels of anandamide in the body. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues, which can have various effects on pain, mood, and appetite.
Biochemical and Physiological Effects:
ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase levels of anandamide and other endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is its selectivity for FAAH, which reduces the risk of off-target effects. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is its short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate. One area of interest is its potential in treating chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been investigated for its potential in treating various psychiatric disorders, such as anxiety and depression. Further research is needed to fully understand the therapeutic potential of ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate and to develop effective treatment strategies.
Méthodes De Synthèse
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with ethyl 3-oxopiperidine-1-carboxylate, followed by the reaction of the resulting intermediate with indole-5-carboxylic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
ethyl 1-(1H-indole-5-carbonyl)-3-(2-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-2-30-24(29)25(14-11-19-7-4-3-5-8-19)13-6-16-27(18-25)23(28)21-9-10-22-20(17-21)12-15-26-22/h3-5,7-10,12,15,17,26H,2,6,11,13-14,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSPQWHAHVJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-piperidinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6050853.png)
![N-(4-methylphenyl)-2-[(5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetamide](/img/structure/B6050854.png)
![5-(4-methoxyphenyl)-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6050861.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6050866.png)
![N-(2-hydroxybutyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6050873.png)
![1-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6050882.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6050883.png)
![2-[propyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6050885.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6050910.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6050941.png)
![8,9-dimethyl-10-(3-pyridinylmethyl)-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B6050947.png)
![1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6050953.png)